(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide
Description
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide is a synthetic compound featuring a 3,5-dimethylpyrazole core linked via an ethyl group to an (E)-configured enamide moiety, which is further substituted with a phenyl group. Its molecular formula is C₁₆H₁₈N₃O, with a molecular weight of 268.34 g/mol.
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-12-14(2)19(18-13)11-10-17-16(20)9-8-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,17,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFDMPJWWYEXNJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCNC(=O)/C=C/C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction, where the pyrazole is treated with an appropriate alkyl halide.
Formation of the Phenylprop-2-enamide Moiety: The final step involves the coupling of the substituted pyrazole with a phenylprop-2-enamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 395.5 g/mol. It features a phenyl group attached to an enamide structure, which is significant in enhancing its biological activity. The presence of the pyrazole moiety contributes to its pharmacological properties.
Anticonvulsant Activity
One of the most notable applications of (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide is its anticonvulsant properties. Research has indicated that compounds with similar structures exhibit significant activity against seizures and epilepsy. For instance, derivatives of cinnamamide have been shown to possess anticonvulsant effects in various animal models, including:
- Maximal Electroshock (MES) Test : This test evaluates the efficacy of anticonvulsants by inducing seizures through electrical stimulation.
- Pentylenetetrazole Induced Seizures : This model assesses the protective effects of compounds against chemically induced seizures.
Studies suggest that modifications in the structure of related compounds can lead to enhanced activity against epilepsy, indicating a promising avenue for further exploration with this compound .
Neuroprotective Effects
Beyond anticonvulsant activity, there is emerging evidence suggesting that this compound may offer neuroprotective benefits. The pyrazole ring is known for its ability to modulate neurotransmitter systems and could potentially protect neurons from excitotoxic damage associated with various neurological disorders.
Case Study 1: Synthesis and Evaluation of Anticonvulsant Activity
A study synthesized several derivatives based on the structure similar to this compound. These compounds were evaluated for their anticonvulsant properties using both in vitro and in vivo models. The results indicated that certain modifications led to increased potency in seizure models, highlighting the importance of structural optimization in drug design .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Another significant study focused on understanding the structure-activity relationships of various derivatives related to this compound. The findings revealed that specific substitutions on the phenyl ring and variations in the amide linkage substantially influenced anticonvulsant efficacy. Such insights are crucial for guiding future research towards more effective therapeutic agents .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues of Pyrazole-Containing Compounds
The compound belongs to a broader class of 3,5-dimethylpyrazole derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparisons
Key Differences and Implications
(a) Substituent Effects on Bioactivity
- Thiazole vs. Enamide-Phenyl : The thiazole-containing analog (N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine) exhibits antimicrobial properties due to the sulfur atom’s electron-withdrawing effects, enhancing membrane penetration . In contrast, the target compound’s enamide-phenyl group may favor kinase inhibition via π-stacking with aromatic residues in active sites.
(c) Theoretical and Computational Insights
- DFT Studies : The Colle-Salvetti correlation-energy functional () and exact-exchange methods () predict electron density distribution in the enamide group, influencing reactivity. The target compound’s (E)-configuration minimizes steric hindrance, stabilizing planar conformations critical for binding.
(d) ADME-Tox and Pharmacokinetics
- Lipophilicity : The target compound’s LogP is estimated to be ~2.5 (similar to analogs in ), favoring oral bioavailability. In contrast, the diazenyl derivative () has higher molecular weight (315.33 g/mol) and may face solubility challenges.
- Toxicity : Methyl groups on pyrazole reduce metabolic oxidation risks compared to unsubstituted pyrazoles, as seen in ’s hydrazide derivatives.
Biological Activity
(2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide, a compound featuring a pyrazole moiety, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 306.39 g/mol |
| CAS Number | 2097939-43-8 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds structurally related to this compound exhibited significant inhibition of COX-1 and COX-2 enzymes in vitro .
- Anticonvulsant Activity : Similar cinnamamide derivatives have demonstrated anticonvulsant effects in animal models, suggesting that this compound may also possess neuroprotective properties .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
- Apoptosis Induction : It may activate apoptotic pathways in cancer cells, leading to cell death through intrinsic or extrinsic mechanisms.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
- Study on Anti-inflammatory Activity :
- Anticancer Studies :
- Anticonvulsant Research :
Q & A
Basic: What are the recommended synthetic routes for (2E)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-phenylprop-2-enamide, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via a multi-step approach:
Pyrazole Intermediate Preparation : React 3,5-dimethylpyrazole with a bromoethylamine derivative to form the 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine intermediate .
Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the intermediate with (2E)-3-phenylprop-2-enoic acid. Solvents like DMF or dichloromethane are ideal for this step .
Stereochemical Control : Ensure the (2E)-configuration by employing kinetic control (e.g., low-temperature reactions) or catalytic methods to minimize isomerization .
Optimization Tips :
- Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Answer:
- 1H/13C NMR : Confirm the (2E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and assign pyrazole methyl groups (δ ~2.1–2.3 ppm) .
- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and alkene C=C (~1600 cm⁻¹) .
- HRMS : Validate molecular weight (calculated for C₁₉H₂₂N₃O: 308.17 g/mol) with <2 ppm error .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the ethylenediamine linker .
Basic: How can researchers design initial biological activity screens for this compound?
Answer:
- Target Selection : Prioritize kinases or enzymes with pyrazole-binding pockets (e.g., cannabinoid receptors, integrins) based on structural analogs .
- Assay Types :
- Positive Controls : Include known pyrazole-based inhibitors (e.g., SU11274 for kinase inhibition) .
Advanced: What computational strategies are effective for studying this compound’s binding interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with integrins (e.g., αvβ6) or kinases. Focus on the pyrazole moiety’s role in H-bonding/hydrophobic interactions .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational dynamics .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on pyrazole) with activity using CoMFA or machine learning .
Advanced: How can structure-activity relationships (SARs) be explored for analogs of this compound?
Answer:
- Modification Sites :
- Biological Testing : Compare IC₅₀ values of analogs against parent compound to identify critical pharmacophores .
- Crystallography : Co-crystallize analogs with targets (e.g., kinases) to validate binding modes (SHELX refinement preferred) .
Advanced: What challenges arise in crystallographic analysis of this compound, and how can they be resolved?
Answer:
- Challenges :
- Solutions :
Advanced: How can researchers investigate the mechanistic role of this compound in modulating enzymatic activity?
Answer:
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis : Engineer target enzymes (e.g., alanine scanning at binding sites) to identify critical residues .
Advanced: How should contradictory spectral or crystallographic data be reconciled?
Answer:
- Data Triangulation : Cross-validate NMR assignments with HSQC/HMBC and compare crystallographic bond lengths/angles with DFT-optimized structures .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility causing spectral discrepancies .
- Refinement Checks : In SHELXL, adjust ADPs and apply restraints for disordered regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
